molecular formula C10H7ClN2O2 B8593141 3-(2-chloro-1,3-oxazol-5-yl)benzamide

3-(2-chloro-1,3-oxazol-5-yl)benzamide

Cat. No.: B8593141
M. Wt: 222.63 g/mol
InChI Key: HMVXLHWHUUZNJF-UHFFFAOYSA-N
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Description

3-(2-chloro-1,3-oxazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and oxazoles It is characterized by the presence of a benzamide group attached to a 2-chlorooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-1,3-oxazol-5-yl)benzamide typically involves the condensation of 2-chlorooxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-1,3-oxazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Various substituted oxazole derivatives.

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-(2-chloro-1,3-oxazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-1,3-oxazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Compounds like N-(2-chlorophenyl)benzamide and N-(4-chlorophenyl)benzamide share structural similarities with 3-(2-chloro-1,3-oxazol-5-yl)benzamide.

    Oxazoles: Compounds such as 2-chloro-4,5-diphenyloxazole and 2-chloro-5-methyloxazole are structurally related oxazole derivatives.

Uniqueness

This compound is unique due to the combination of the benzamide and oxazole moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-(2-chloro-1,3-oxazol-5-yl)benzamide

InChI

InChI=1S/C10H7ClN2O2/c11-10-13-5-8(15-10)6-2-1-3-7(4-6)9(12)14/h1-5H,(H2,12,14)

InChI Key

HMVXLHWHUUZNJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CN=C(O2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

30% H2O2 (28.7 mL, 281.0 mmol) was slowly added to a 0° C. mixture of 3-(2-chlorooxazol-5-yl)benzonitrile (8.20 gm, 40.10 mmol) and K2CO3 (3.88 gm, 28.10 mmol) in DMSO (75 mL). The ice bath was removed and the reaction mixture was stirred at rt. After 24 h the reaction mixture was partitioned between EtOAc and water. The organic phase was isolated, washed with saturated aqueous NaCl (2×), dried over MgSO4, filtered and concentrated to give the product, 3-(2-chlorooxazol-5-yl)benzamide, (7.00 gm, 31.40 mmol, 78% yield) as a light yellow solid. Anal. Calcd. for C10H7ClN2O2 m/z 222.0, found: 223.0 (M+H)+. Crude product was used without purification.
Name
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.88 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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